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1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol
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Overview
Description
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of benzimidazole and trinitrophenol. Benzimidazole derivatives are known for their diverse pharmacological activities, while trinitrophenol, also known as picric acid, is a well-known explosive and dye. The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,2-dimethylbenzimidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and amination reactions. The trinitrophenol moiety can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, starting with the preparation of benzimidazole derivatives, followed by nitration to introduce the trinitrophenol group. The process would require stringent safety measures due to the explosive nature of trinitrophenol .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups in trinitrophenol can be reduced to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of benzimidazole
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Aminobenzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives
Scientific Research Applications
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacologically active benzimidazole moiety.
Industry: Used in the production of dyes and explosives due to the trinitrophenol component
Mechanism of Action
The mechanism of action of 1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the trinitrophenol component can disrupt cellular processes through its oxidative properties. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their pharmacological activities, including antimicrobial and anticancer properties.
Trinitrophenol derivatives: Known for their explosive properties and use in dyes
Uniqueness
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol is unique due to the combination of benzimidazole and trinitrophenol moieties, resulting in a compound with both pharmacological and explosive properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.C6H3N3O7/c1-4-14-8(2)13-10-7-9(12-3)5-6-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,12H,4H2,1-3H3;1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNJEBMDRGZSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)NC)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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